molecular formula C24H35N3O3 B4822227 N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4822227
M. Wt: 413.6 g/mol
InChI Key: RTHZDSFESITSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide include other piperidine derivatives and carbamoyl-substituted compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-24(2,3)23(30)27-15-13-17(14-16-27)21(28)26-20-12-8-7-11-19(20)22(29)25-18-9-5-4-6-10-18/h7-8,11-12,17-18H,4-6,9-10,13-16H2,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZDSFESITSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.